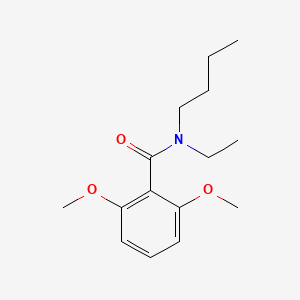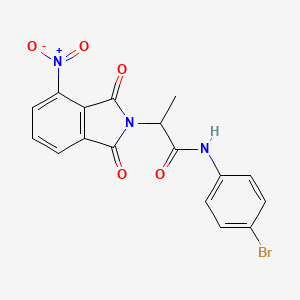![molecular formula C10H15N3O3 B3978078 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol](/img/structure/B3978078.png)
1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol
Descripción general
Descripción
1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol, also known as AMNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. AMNP is a derivative of the well-known drug, metoprolol, which is used to treat hypertension and other cardiovascular diseases. In
Aplicaciones Científicas De Investigación
1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has shown potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. One of the main areas of interest is the development of new drugs for the treatment of cardiovascular diseases. 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has been shown to have beta-blocking activity, which means it can reduce heart rate and blood pressure. This makes it a promising candidate for the development of new beta-blockers with improved efficacy and fewer side effects.
1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has been shown to enhance memory and learning in animal models, suggesting its potential as a cognitive enhancer.
Mecanismo De Acción
The mechanism of action of 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol is similar to that of metoprolol, which is a selective beta-blocker. 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol selectively binds to beta-adrenergic receptors in the heart and blood vessels, blocking the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects
1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cardiovascular and neurodegenerative diseases. 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has also been shown to enhance glucose uptake in skeletal muscle cells, which could be beneficial for the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol in lab experiments is its relatively low cost and availability. 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol is a commercially available compound, which makes it easier to obtain than some other research chemicals. Additionally, 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol has been shown to have low toxicity and is generally well-tolerated in animal models.
However, there are also some limitations to using 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol in lab experiments. One limitation is that its beta-blocking activity can interfere with some experimental outcomes, particularly those related to cardiovascular function. Additionally, the mechanism of action of 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol. One area of interest is the development of new beta-blockers based on the structure of 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol. These new compounds could have improved efficacy and fewer side effects compared to existing beta-blockers. Another area of interest is the potential use of 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol as a neuroprotective agent. Further studies are needed to fully understand the mechanism of action of 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol and its potential applications in various research fields.
Conclusion
In conclusion, 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol is a chemical compound with potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. Its beta-blocking activity and neuroprotective effects make it a promising candidate for the development of new drugs for the treatment of cardiovascular and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[(5-amino-4-methyl-2-nitrophenyl)amino]-2-propanol and its potential applications in various research fields.
Propiedades
IUPAC Name |
1-(5-amino-4-methyl-2-nitroanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6-3-10(13(15)16)9(4-8(6)11)12-5-7(2)14/h3-4,7,12,14H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEXDEKSLDKWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)NCC(C)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977999.png)
![4-{5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3978006.png)
![N,N-diethyl-4-methoxy-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3978009.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3978022.png)
![1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B3978023.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3978042.png)


![4-[4-(5-chloro-2-nitrophenyl)-1-piperazinyl]-2-methylquinoline](/img/structure/B3978074.png)
![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)
![N,N-dimethyl-5-({[3-(1H-tetrazol-1-yl)phenyl]amino}methyl)-2-pyrimidinamine](/img/structure/B3978084.png)

